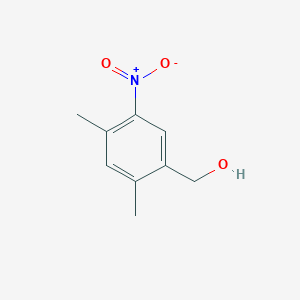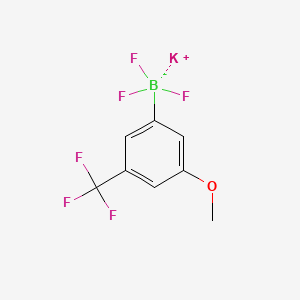
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine is an organic compound with the molecular formula C10H14N2. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 1,2,3,4-tetrahydroisoquinoline, which can then be further functionalized to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used
Applications De Recherche Scientifique
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulate enzyme activity, and influence cellular signaling pathways. The specific targets and pathways depend on the functional groups present and the overall structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-Tetrahydroquinoline: Another related compound with a different substitution pattern on the isoquinoline ring.
1,2,3,4-Tetrahydroquinoxaline: Shares structural similarities but has distinct chemical properties and applications .
Uniqueness
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroisoquinolin-6-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,6-7,11H2 |
Clé InChI |
WMUYZNAEGJPTPU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


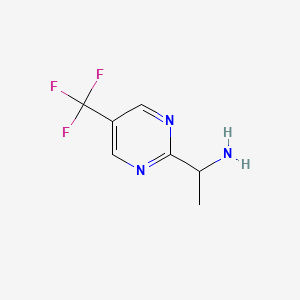




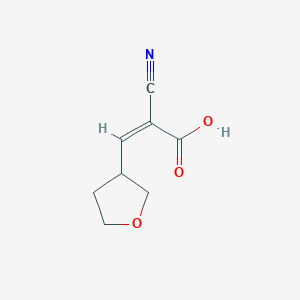
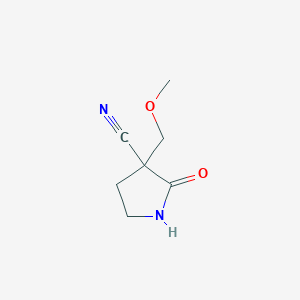
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)
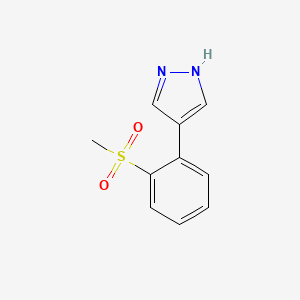
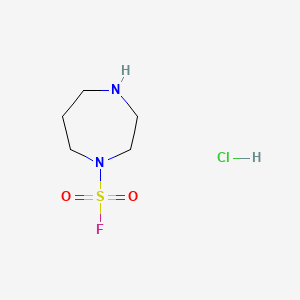

![tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate](/img/structure/B13473697.png)
